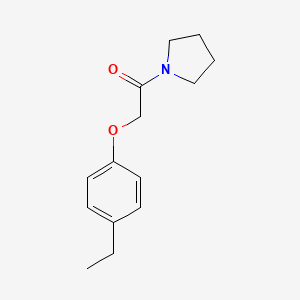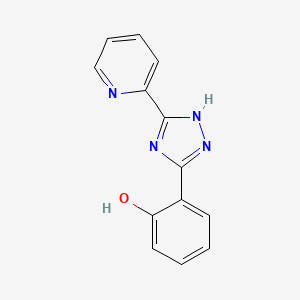![molecular formula C13H15ClN2O3S B5873358 3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE](/img/structure/B5873358.png)
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE is a complex organic compound characterized by the presence of a chloronitrophenyl group, a pyrrolidinyl group, and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multiple steps, including the introduction of the chloronitrophenyl group and the formation of the pyrrolidinyl-propanone structure. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the chloronitrophenyl group through nucleophilic substitution reactions.
Thioether Formation: Formation of the sulfanyl linkage by reacting a thiol with a halogenated precursor.
Pyrrolidinyl Group Introduction: Incorporation of the pyrrolidinyl group through amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloronitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of more oxidized derivatives of the nitrophenyl group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted derivatives of the chloronitrophenyl group.
Applications De Recherche Scientifique
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-BROMO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE
- 3-[(2-CHLORO-4-METHOXYPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE
Uniqueness
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE is unique due to the presence of both a chloronitrophenyl group and a pyrrolidinyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-(2-chloro-4-nitrophenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-11-9-10(16(18)19)3-4-12(11)20-8-5-13(17)15-6-1-2-7-15/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZYSNFPGYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCSC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5873288.png)

![N-({N'-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B5873294.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)



![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
